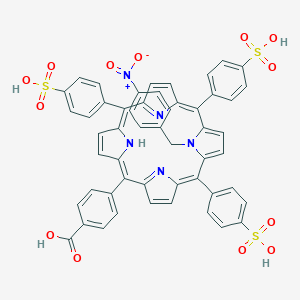

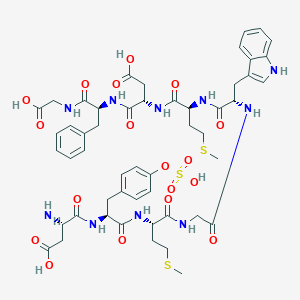

N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine (NB-Por) is a porphyrin-based photosensitizer that has been extensively studied for its potential applications in photodynamic therapy (PDT) and imaging. It is a water-soluble compound that can be activated by light to generate reactive oxygen species (ROS) that can selectively destroy cancer cells.

Mecanismo De Acción

Upon activation by light, N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine generates singlet oxygen and other ROS that can cause oxidative damage to cancer cells. Singlet oxygen can react with cellular components such as lipids, proteins, and DNA, leading to cell death. The selective accumulation of N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine in cancer cells is thought to be due to the increased uptake of porphyrin-based compounds by cancer cells compared to normal cells.

Efectos Bioquímicos Y Fisiológicos

N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine has been shown to be non-toxic in the absence of light activation. Upon activation by light, N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine generates ROS that can cause oxidative damage to cancer cells. However, the selectivity of N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine for cancer cells over normal cells is not absolute, and some normal cells may also be affected. N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine has been shown to induce apoptosis and necrosis in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine has several advantages for lab experiments. It is water-soluble and can be easily administered to cells in culture or animals. It is activated by light, which allows for precise spatial and temporal control of ROS generation. It is also relatively stable and can be stored for long periods of time. However, N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine has some limitations. It is relatively expensive compared to other porphyrin-based photosensitizers. It also has limited absorption in the red region of the spectrum, which may limit its effectiveness in deep-tissue imaging and therapy.

Direcciones Futuras

There are several future directions for the study of N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine. One direction is to improve its selectivity for cancer cells over normal cells. This could be achieved by modifying the chemical structure of N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine or by targeting specific receptors on cancer cells. Another direction is to improve its absorption in the red region of the spectrum, which would increase its effectiveness in deep-tissue imaging and therapy. Finally, the combination of N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine with other therapies, such as chemotherapy or immunotherapy, could enhance its effectiveness in treating cancer.

Métodos De Síntesis

The synthesis of N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine involves the condensation of pyrrole and aldehyde derivatives in the presence of a Lewis acid catalyst. The nitrobenzyl group is introduced to the meso-position of the porphyrin ring by reacting with 4-nitrobenzaldehyde. The carboxyphenyl group is introduced by reacting with 4-carboxybenzaldehyde. The sulfonic acid groups are introduced by reacting with 4-sulfobenzoic acid. The final product is obtained by purification using column chromatography.

Aplicaciones Científicas De Investigación

N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine has been extensively studied for its potential applications in PDT and imaging. In PDT, N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine is administered to the patient and selectively accumulates in cancer cells. Upon activation by light, N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine generates ROS that selectively destroy cancer cells while sparing normal cells. N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine has been shown to be effective against a wide range of cancer types, including breast cancer, prostate cancer, and lung cancer. In imaging, N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine can be used as a fluorescent probe to visualize cancer cells.

Propiedades

Número CAS |

125295-40-1 |

|---|---|

Nombre del producto |

N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine |

Fórmula molecular |

C52H35N5O13S3 |

Peso molecular |

1034.1 g/mol |

Nombre IUPAC |

4-[23-[(4-nitrophenyl)methyl]-10,15,20-tris(4-sulfophenyl)-21H-porphyrin-5-yl]benzoic acid |

InChI |

InChI=1S/C52H35N5O13S3/c58-52(59)35-5-3-31(4-6-35)48-40-21-22-41(53-40)49(32-7-15-37(16-8-32)71(62,63)64)43-24-26-45(55-43)51(34-11-19-39(20-12-34)73(68,69)70)47-28-27-46(56(47)29-30-1-13-36(14-2-30)57(60)61)50(44-25-23-42(48)54-44)33-9-17-38(18-10-33)72(65,66)67/h1-28,53H,29H2,(H,58,59)(H,62,63,64)(H,65,66,67)(H,68,69,70) |

Clave InChI |

MRGVHHUEFCTLKB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)S(=O)(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)S(=O)(=O)O)C1=CC=C(C=C1)S(=O)(=O)O)[N+](=O)[O-] |

SMILES canónico |

C1=CC(=CC=C1CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)S(=O)(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)S(=O)(=O)O)C1=CC=C(C=C1)S(=O)(=O)O)[N+](=O)[O-] |

Sinónimos |

N-4-nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine N-bzHCS3P |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![n-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B54216.png)

![Benzamide, N-[2-(acetyloxy)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B54221.png)

![4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane](/img/structure/B54234.png)